molecular formula C18H17N3O4S2 B8457455 ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate

ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate

Cat. No.: B8457455
M. Wt: 403.5 g/mol
InChI Key: ZRQHAMLBXWSSBR-UHFFFAOYSA-N
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Description

ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives, including ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach is the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production of thienopyrimidine derivatives often employs large-scale cyclization reactions using readily available starting materials and reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as protein kinases and other enzymes. By inhibiting these targets, the compound can disrupt various cellular pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfinyl group, in particular, contributes to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate

InChI

InChI=1S/C18H17N3O4S2/c1-4-25-18(23)11-6-5-10(2)13(7-11)21-16(22)12-8-26-15-14(12)19-9-20-17(15)27(3)24/h5-9H,4H2,1-3H3,(H,21,22)

InChI Key

ZRQHAMLBXWSSBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CSC3=C2N=CN=C3S(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-methyl-3-(4-(methylthio)thieno[3,2-d]pyrimidine-7-carboxamido)benzoate (500 mg, 1.29 mmol) was dissolved in DCM (6 mL) and m-CPBA (290 mg, 1.67 mmol) was added thereto at 0° C. The reaction mixture was stirred at room temperature for 2 hours, diluted with DCM (30 mL) and washed with sat. NaHCO3 solution. The organic layer was dried with anhydrous MgSO4, filtered with Celite and concentrated to obtain the title compound without further purification.
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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